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Abstract
This technical guide provides an in-depth theoretical and practical overview of 5-Hydroxy-2-
methylbenzenesulfonic acid, a key organic intermediate. The document outlines its

physicochemical properties, provides a detailed experimental protocol for its synthesis via the

sulfonation of p-cresol, and describes a comprehensive theoretical methodology for its

computational analysis. This guide is intended to serve as a valuable resource for professionals

in chemistry and drug development, offering both foundational knowledge and practical

instructions for the synthesis and characterization of this compound.

Introduction
5-Hydroxy-2-methylbenzenesulfonic acid, also known as p-cresol-2-sulfonic acid, is an

aromatic sulfonic acid that holds significance as a versatile intermediate in organic synthesis.

Its bifunctional nature, possessing both a phenolic hydroxyl group and a sulfonic acid group,

allows for a variety of chemical transformations, making it a valuable building block for the

synthesis of more complex molecules, including pharmaceuticals and dyes. Understanding the

theoretical underpinnings of its structure and reactivity, alongside practical synthetic methods,

is crucial for its effective application in research and development.
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This guide summarizes key quantitative data, details a robust experimental protocol for its

preparation, and outlines a modern theoretical approach to characterizing its molecular

properties.

Physicochemical and Spectroscopic Data
The following tables summarize the key computed physicochemical properties and expected

spectroscopic characteristics of 5-Hydroxy-2-methylbenzenesulfonic acid.

Table 1: Physicochemical Properties
Property Value Source

Molecular Formula C₇H₈O₄S PubChem[1]

Molecular Weight 188.20 g/mol PubChem[1]

IUPAC Name
2-Hydroxy-5-

methylbenzenesulfonic acid
PubChem[1]

CAS Number 7134-06-7 ChemicalBook[2]

Canonical SMILES
CC1=CC(=C(C=C1)O)S(=O)

(=O)O
PubChem[1]

InChI Key
AXZKCQSGDARVRL-

UHFFFAOYSA-N
PubChem[1]

Predicted XLogP3 1.2 PubChem[1]

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor

Count
4

Rotatable Bond Count 1

Table 2: Predicted Spectroscopic Data
Note: Experimental spectroscopic data for 5-Hydroxy-2-methylbenzenesulfonic acid is not

readily available in the public domain. The following table presents expected values based on

its chemical structure and data from analogous compounds.
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Spectroscopy Expected Features

¹H NMR

Aromatic protons (3H) in the range of δ 6.5-8.0

ppm, a methyl singlet (3H) around δ 2.0-2.5

ppm, and broad singlets for the hydroxyl (1H)

and sulfonic acid (1H) protons.

¹³C NMR

Aromatic carbons in the range of δ 110-160

ppm, and a methyl carbon signal around δ 20-

25 ppm.

FTIR (cm⁻¹)

Broad O-H stretch (hydroxyl and sulfonic acid)

from 3200-3600 cm⁻¹, aromatic C-H stretches

around 3000-3100 cm⁻¹, S=O stretches from

1150-1250 cm⁻¹ and 1030-1080 cm⁻¹, and C-S

stretch around 650-750 cm⁻¹.

UV-Vis (in H₂O)
Expected λmax around 280-300 nm due to the

phenolic chromophore.

Theoretical Studies: A Computational Approach
A thorough theoretical investigation of 5-Hydroxy-2-methylbenzenesulfonic acid can be

conducted using computational chemistry methods, primarily Density Functional Theory (DFT).

These studies can provide valuable insights into the molecule's electronic structure, reactivity,

and spectroscopic properties.

Computational Methodology
A typical computational protocol would involve the following steps:

Geometry Optimization: The molecular structure of 5-Hydroxy-2-methylbenzenesulfonic
acid would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-

311++G(d,p)). This process finds the lowest energy conformation of the molecule.

Frequency Analysis: Following optimization, a frequency calculation is performed at the

same level of theory to confirm that the optimized structure corresponds to a true energy

minimum (i.e., no imaginary frequencies) and to predict the vibrational (IR) spectrum.
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Electronic Property Calculations: Various electronic properties can be calculated, including:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied

Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are

calculated to understand the molecule's electronic transitions and reactivity. The HOMO-

LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the

electron density distribution and identify regions susceptible to electrophilic and

nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study charge

distribution and intramolecular interactions.

Spectroscopic Predictions:

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be predicted using the Gauge-

Including Atomic Orbital (GIAO) method.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be employed to

predict the electronic absorption spectrum and the corresponding maximum absorption

wavelengths (λmax).

The following diagram illustrates the logical workflow for a comprehensive theoretical study of

this molecule.
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Caption: Workflow for Theoretical Analysis using DFT.

Experimental Protocols: Synthesis and Purification
The primary route for the synthesis of 5-Hydroxy-2-methylbenzenesulfonic acid is the

electrophilic aromatic substitution of p-cresol with a sulfonating agent. The following protocol

details a standard laboratory procedure for this synthesis.
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Synthesis of 5-Hydroxy-2-methylbenzenesulfonic acid
Materials:

p-Cresol

Concentrated sulfuric acid (98%)

Ice

Saturated sodium chloride solution

Distilled water

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Heating mantle

Büchner funnel and filter flask

Glassware for workup and purification

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add p-cresol.

Place the flask in an ice bath and begin stirring.

Sulfonation: Slowly add concentrated sulfuric acid dropwise from a dropping funnel to the

stirring p-cresol. Maintain the temperature of the reaction mixture below 10 °C during the

addition.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Continue stirring for 2-3 hours.

Quenching: Carefully pour the reaction mixture over crushed ice with stirring.

Isolation: To the resulting solution, add a saturated sodium chloride solution to precipitate the

sodium salt of 5-Hydroxy-2-methylbenzenesulfonic acid.

Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid

with a small amount of cold saturated sodium chloride solution.

Purification: The crude product can be purified by recrystallization from a minimal amount of

hot water.

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

The following diagram illustrates the experimental workflow for the synthesis.
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Caption: Experimental Workflow for Synthesis.
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Conclusion
This technical guide has provided a comprehensive overview of the theoretical and

experimental aspects of 5-Hydroxy-2-methylbenzenesulfonic acid. The tabulated data offers

a quick reference for its key properties, while the detailed computational and synthetic

protocols provide actionable information for researchers and chemists. The visualizations of the

theoretical and experimental workflows aim to clarify the logical progression of these

processes. This document serves as a foundational resource to facilitate further research and

application of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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